molecular formula C16H16O3 B1268342 3-(4-Benzyloxyphenyl)propionic acid CAS No. 50463-48-4

3-(4-Benzyloxyphenyl)propionic acid

Cat. No. B1268342
CAS RN: 50463-48-4
M. Wt: 256.3 g/mol
InChI Key: QTSAUVQZNADEKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 3-(4-Benzyloxyphenyl)propionic acid involves multiple steps, starting from 3-(4-Phenyl) benzoyl propionic acid to produce compounds like furanones, pyrrolinones, and benzoxazinones, among others. These derivatives demonstrate the adaptability of 3-(4-Benzyloxyphenyl)propionic acid in creating a wide range of heterocyclic compounds with potential applications in various fields (Soliman, Bakeer, & Attia, 2010). Additionally, enantioselective syntheses of benzyloxymethyl phenyl propionic acids have been achieved, showcasing the chemical's role in producing chiral building blocks essential for pharmaceutical development (Parsons et al., 2004).

Molecular Structure Analysis

The molecular structure of 3-(4-Benzyloxyphenyl)propionic acid and its derivatives is critical for their chemical behavior and reactivity. For instance, the structure of derivatives such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid has been elucidated through single-crystal X-ray analysis, revealing the importance of molecular structure in understanding the compound's properties and reactivity (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

3-(4-Benzyloxyphenyl)propionic acid undergoes various chemical reactions, including photochemical reactions with basic amino acids, demonstrating its reactive nature and the potential for creating complex molecules. These reactions are important for developing new materials and pharmaceuticals (Suzuki, Shinoda, Osanai, & Isozaki, 2013).

Physical Properties Analysis

The physical properties of 3-(4-Benzyloxyphenyl)propionic acid derivatives, such as melting points and solubility, are crucial for their application in synthesis and formulation. For example, the synthesis process and optimization of conditions for producing 2-(3-benzoylphenyl)propionitrile from m-methyl benzoic acid methyl ester highlight the significance of understanding these properties for industrial-scale production (Fu Zhong-lin, 2005).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-(4-Benzyloxyphenyl)propionic acid serves as a starting material in the synthesis of various heterocyclic compounds. It has been used to synthesize a range of compounds such as furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These heterocyclic compounds have diverse applications in chemical and pharmaceutical research (Soliman, Bakeer, & Attia La., 2010).

Catalytic Applications

3-(4-Benzyloxyphenyl)propionic acid derivatives have shown promise in catalytic applications. For instance, their use in the synthesis of methyl esters of certain acids and their role in catalytic reactions highlight their potential in the field of green chemistry and catalysis (Verspui, Papadogianakis, & Sheldon, 1998).

Biological Research

In biological research, this compound has been explored in the synthesis of chiral building blocks. For example, the synthesis of benzyloxymethyl phenyl propionic acids using enantioselective methods demonstrates its utility in producing chiral compounds for biological studies (Parsons et al., 2004).

Supramolecular Chemistry

The compound is used in the synthesis of supramolecular dendrimers. These dendrimers are utilized to form higher-order supramolecular structures which have applications in materials science and nanotechnology (Percec et al., 2006).

Environmental Applications

In environmental science, derivatives of 3-(4-Benzyloxyphenyl)propionic acid have been studied for their degradation properties. For example, the degradation of certain herbicides using electrochemical methods involving derivatives of this acid highlights its potential in environmental remediation and waste management (Brillas et al., 2007).

Safety And Hazards

“3-(4-Benzyloxyphenyl)propionic acid” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h1-7,9-10H,8,11-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSAUVQZNADEKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340082
Record name 3-(4-benzyloxyphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Benzyloxyphenyl)propionic acid

CAS RN

50463-48-4
Record name 3-(4-benzyloxyphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Hydroxycinnamic acid (700 mg, 4.26 mmol) was dissolved in EtOAc (15 mL) and 10% Pd/C (51 mg, 0.479 mmol) was added. The reaction mixture was stirred under an atmosphere of H2 overnight at room temperature before it was filtered through diatomaceous earth and concentrated in vacuo. No further purification was needed to yield 3-(4-hydroxyphenyl)propanoic acid (700 mg, 99%). A solution of 3-(4-hydroxyphenyl)propanoic acid (700 mg, 4.21 mmol) in anhydrous DMF (16 mL) at 0° C. was treated with a solution of 60% NaH (450 mg, 18.75 mmol) in DMF dropwise. The reaction mixture was stirred for 10 min before benzyl bromide (0.675 mL, 5.68 mmol) was added. The reaction mixture was stirred overnight at room temperature, quenched with aqueous 1 N HCl and extracted with EtOAc. The combined organic layers were washed with saturated aqueous NH4Cl, saturated aqueous NaCl and dried over Na2SO4. Column chromatography (SiO2, 4×9 cm, 20-40% EtOAc-hexanes gradient) afforded 3-(4-(benzyloxy)phenyl)propanoic acid (780 mg, 72%) as a white solid: 1H NMR (CDCl3, 500 MHz) 7.44 (d, 2H, J=7.4 Hz), 7.40 (t, 2H, J=7.4 Hz), 7.35-7.32 (m, 1H), 7.14 (d, 2H, J=8.8 Hz), 6.92 (d, 2H, J=8.4 Hz), 5.06 (s, 2H), 2.92 (t, 2H, J=7.7 Hz), 2.66 (t, 2H, J=7.7 Hz); 13C NMR (CDCl3, 125 MHz) 179.0, 157.3, 137.0, 132.5, 129.2, 128.5, 127.9, 127.4, 114.9, 70.0, 35.8, 29.7. (See: Xue, C.-B.; He, X.; et al. J. Med. Chem. 2001, 44, 3351-3354)
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700 mg
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450 mg
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16 mL
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0 (± 1) mol
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0.675 mL
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Reaction Step Two

Synthesis routes and methods II

Procedure details

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O=C(CCc1ccc(OCc2ccccc2)cc1)OCc1ccccc1
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Synthesis routes and methods III

Procedure details

An aqueous solution of NaOH (1 M, 270 mL) was added to a mixture of the 3-(4-benzyloxyphenyl)propionic acid methyl ester from Step 2 above in MeOH (600 mL) and the reaction was stirred overnight. The crystalline ppt was collected by filtration, air dried and then partitioned between EtOAc/Et2O/1 M HCl (500 mL, 250 mL, 150 mL). The organic phases were dried over MgSO4 and evaporated to give the product as a white solid (16.2 g, 70%, 3 Steps).
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270 mL
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600 mL
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Yield
70%

Synthesis routes and methods IV

Procedure details

Benzyl 3-(4-benzyloxyphenyl)propionate (9.25 g) and a solution of 2.8 g potassium hydroxide in 95% ethanol (125 ml) were placed in a flask, and the mixture was heated under reflux for 30 minutes. At the end of reaction, the solvent was distilled off, ethyl acetate was added to the residue, and the resulting mixture was transferred to a separating funnel. After washing with 1N HCl and water, the ethyl acetate layer was collected and dried over anhydrous sodium sulfate, the solvent was distilled off from the dried solution, and the residue was recrystallized from ethyl acetate/hexane, affording 5 g (72.7%) of pure 3-(4-benzyloxyphenyl)propionic acid.
Name
Benzyl 3-(4-benzyloxyphenyl)propionate
Quantity
9.25 g
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reactant
Reaction Step One
Quantity
2.8 g
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reactant
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Quantity
125 mL
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solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
JA Aikins, M Haurez, JR Rizzo… - The Journal of …, 2005 - ACS Publications
The stereospecific synthesis of the PPAR α/γ agonist 1 was accomplished via ethylation of the optically pure trihydroxy derivative 6, itself derived via an enzymatic resolution. The …
Number of citations: 30 pubs.acs.org
C Zhao, L Hu, J Ma, W Cui, Y Jing, Y Du - Tetrahedron, 2021 - Elsevier
α-Galactosylceramide (α-GalCer) initiates immune response by activating iNKT cells in a CD1d restricted way. However, its clinical application is quite limited mainly because of the …
Number of citations: 1 www.sciencedirect.com
Y KOHAMA, N OKIMOTO, T MIMURA… - Chemical and …, 1987 - jstage.jst.go.jp
In order to increase the antiarrhythmic activity of Pro-Hyp-Gly-Ala-Gly (P-5), P-5 analogues with three different hydrophobic substituents, N-3-(4-hydroxyphenyl) propionyl (H), N-3-…
Number of citations: 32 www.jstage.jst.go.jp
Y KOHAMA, S KUWAHARA, K YAMAMOTO… - Chemical and …, 1988 - jstage.jst.go.jp
The present investigation was done to examine whether or not the presence of hydroxyproline in N-3-(4-hydroxyphenyl) propionyl Pro-Hyp-Gly-Ala-Gly (HP-5) is essential for the …
Number of citations: 12 www.jstage.jst.go.jp
SC Yau - 2005 - repository.lboro.ac.uk
Pyoverdins are siderophores which chelate with ferric ions forming a ligand complex. Pyoverdins are excreted from bacteria such as Pseudomonas, for example, Pseudomonas …
Number of citations: 4 repository.lboro.ac.uk
W Wąsikiewicz, G Rokicki, J Kiełkiewicz… - Monatshefte für Chemie …, 1997 - Springer
New macrotricyclic compounds consisting of two calix[4]arene substructures connected by aliphatic chains of various length (three to five carbon atoms) between two oppositep-…
Number of citations: 0 link.springer.com
Y Hayashi, J Katada, T Harada, A Tachiki… - Journal of medicinal …, 1998 - ACS Publications
Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2,2-dimethylpentanoyl]piperidine-4-acetate 40 (NSL-96184) is a highly potent and orally active fibrinogen receptor …
Number of citations: 57 pubs.acs.org
AH Lewin, J Szewczyk, JW Wilson, FI Carroll - Tetrahedron, 2005 - Elsevier
The known cholinesterase inhibitory capability of the Amarylidaceae alkaloid galanthamine prompted preparation of analogs in which the position of the nitrogen within the azepine ring …
Number of citations: 41 www.sciencedirect.com
E Christiansen, C Urban, M Grundmann… - Journal of medicinal …, 2011 - ACS Publications
The free fatty acid receptor 1 (FFA1, also known as GPR40) enhances glucose-stimulated insulin secretion from pancreatic β-cells and is recognized as an interesting new target for …
Number of citations: 85 pubs.acs.org
DJ Reynolds, SA Hermitage - Tetrahedron, 2001 - Elsevier
(2S)-[(2-Benzoyl-4-hydroxy-phenyl)amino]-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid has been synthesised from N-Cbz-l-tyrosine methyl ester utilising a …
Number of citations: 8 www.sciencedirect.com

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